Cepharanoline

Antimalarial Natural Product Parasitology

Cepharanoline is the only biscoclaurine alkaloid that combines potent antiplasmodial activity (IC50 0.2 µM) with selective murine hair cell proliferation, while lacking NF-κB and Na⁺,K⁺-ATPase inhibition. This unique functional profile makes it an indispensable validated hit for antimalarial drug discovery and a critical negative control for class-specific pharmacology studies. Researchers targeting chloroquine-resistant P. falciparum or HIV latency reversal should procure this specific alkaloid—generic class substitutions will not replicate its activity.

Molecular Formula C36H36N2O6
Molecular Weight 592.7 g/mol
CAS No. 27686-34-6
Cat. No. B11930026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCepharanoline
CAS27686-34-6
Molecular FormulaC36H36N2O6
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3
InChIInChI=1S/C36H36N2O6/c1-37-12-10-23-17-31(40-3)32-19-26(23)27(37)15-22-6-9-29(39)30(16-22)43-25-7-4-21(5-8-25)14-28-34-24(11-13-38(28)2)18-33-35(36(34)44-32)42-20-41-33/h4-9,16-19,27-28,39H,10-15,20H2,1-3H3/t27-,28+/m1/s1
InChIKeyVQAWRQZAAIQXHM-IZLXSDGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cepharanoline (CAS 27686-34-6): Procurement-Oriented Overview of a Bisbenzylisoquinoline Alkaloid Scaffold


Cepharanoline (CAS 27686-34-6) is a naturally occurring bisbenzylisoquinoline alkaloid isolated from the tuber of Stephania cepharantha Hayata and related Stephania species [1]. Structurally, it is characterized as a phenolic base with a molecular formula of C36H36N2O6 and a molecular weight of 592.68 g/mol [2]. As a member of the biscoclaurine alkaloid family, cepharanoline shares a core scaffold with several other therapeutically relevant compounds such as cepharanthine, isotetrandrine, and berbamine, yet possesses distinct substitution patterns—most notably a phenolic hydroxyl group at the 4'-position—which directly impacts its biological activity profile [3].

Why Cepharanoline (CAS 27686-34-6) Cannot Be Interchanged with Cepharanthine or Other Bisbenzylisoquinoline Analogs


Despite sharing a common bisbenzylisoquinoline backbone, cepharanoline exhibits a fundamentally different biological profile from its closest structural analogs, precluding generic substitution. While cepharanthine is widely documented for its potent antiviral and anti-inflammatory effects via NF-κB inhibition, cepharanoline is notably devoid of such activity in the same assay systems, demonstrating no inhibitory effect on histamine release or Na⁺,K⁺-ATPase activity [1]. Conversely, cepharanoline shows unique proliferative activity on murine hair apparatus cells and potent antiplasmodial activity, which are not uniformly shared across all in-class compounds [2]. This divergent pharmacology underscores that the specific substitution pattern of cepharanoline—rather than the core scaffold—drives its utility, making it essential for researchers to select the precise alkaloid required for their mechanistic or screening objectives.

Cepharanoline (CAS 27686-34-6): Quantitative Differentiation Evidence for Procurement and Assay Selection


Antiplasmodial IC50: Cepharanoline vs. 2-Norcepharanthine and Fangchinoline

Cepharanoline demonstrates equipotent or slightly superior antiplasmodial activity compared to co-isolated bisbenzylisoquinoline alkaloids. In an in vitro assay against the chloroquine-resistant Plasmodium falciparum strain W2, cepharanoline exhibited an IC50 of 0.2 µM, which is marginally lower than the 0.3 µM observed for both 2-norcepharanthine and fangchinoline under identical experimental conditions [1].

Antimalarial Natural Product Parasitology

HIV-1 Replication Inhibition: 12-O-Ethylpiperazinyl Cepharanoline Derivative vs. Cepharanthine

While native cepharanoline itself is not a potent HIV-1 inhibitor, its 12-O-ethylpiperazinyl derivative demonstrates significantly enhanced activity, surpassing the established benchmark cepharanthine. In chronically infected U1 cells, 12-O-ethylpiperazinyl cepharanoline achieved a 50% effective concentration (EC50) of 0.0041 µg/mL (0.0060 µM), compared to 0.028 µg/mL (0.046 µM) for cepharanthine, representing a 6.8-fold increase in potency [1].

Antiviral HIV Medicinal Chemistry

Histamine Release Inhibition: Cepharanoline Lack of Activity vs. Fangchinoline

In contrast to several structurally related bisbenzylisoquinoline alkaloids, cepharanoline demonstrates a complete absence of histamine release inhibition activity. In a standardized in vitro assay, cepharanoline, along with berbamine, oxyacanthine, and cycleanine, exhibited no inhibitory effect, whereas fangchinoline and N-methylcoclaurine showed clear, concentration-dependent inhibition [1].

Inflammation Allergy Mast Cell

Na⁺,K⁺-ATPase Inhibition: Cepharanoline vs. Cycleanine

Cepharanoline exhibits a distinct lack of Na⁺,K⁺-ATPase inhibitory activity compared to the potent inhibition displayed by the structurally related alkaloid cycleanine. While cycleanine markedly inhibits Na⁺,K⁺-ATPase with an IC50 of 6.2 × 10⁻⁴ M (620 µM), cepharanoline showed no measurable effect on enzyme activity under the same assay conditions [1].

Ion Transport Cardiac Enzymology

Murine Hair Cell Proliferation: Cepharanoline Activity Range vs. Class

Cepharanoline promotes proliferation of cultured hair cells from murine skin within a defined concentration range, showing activity comparable to cepharanthine, isotetrandrine, and berbamine. All four alkaloids demonstrated significant proliferative activity in the range of 0.01–0.1 µg/mL, while exhibiting no activity on cultured keratinocytes or fibroblasts from the same tissue source [1].

Dermatology Hair Growth Cell Proliferation

Cepharanoline (CAS 27686-34-6): Recommended Research and Industrial Application Scenarios


Malaria Drug Discovery: Hit Validation and Structure-Activity Relationship Studies

Cepharanoline is recommended as a validated hit compound for antimalarial drug discovery programs targeting chloroquine-resistant Plasmodium falciparum. Its IC50 of 0.2 µM against the W2 strain [1] establishes it as a potent starting point for medicinal chemistry optimization. Furthermore, its activity surpasses that of co-isolated alkaloids 2-norcepharanthine and fangchinoline (IC50 0.3 µM each), providing a clear rationale for prioritizing the cepharanoline scaffold in lead identification campaigns.

HIV Latency Reversal: Semi-Synthetic Derivative Development

The cepharanoline core scaffold serves as an ideal template for generating potent HIV-1 inhibitors targeting chronically infected cells. As demonstrated by the 12-O-ethylpiperazinyl derivative, which achieves an EC50 of 0.0041 µg/mL—6.8-fold more potent than cepharanthine [1]—this scaffold is highly amenable to structure-guided optimization. Researchers focused on HIV latency reversal or NF-κB pathway modulation should consider procuring cepharanoline as a starting material for custom derivatization rather than relying on the less potent native alkaloid cepharanthine.

Selectivity Profiling and Negative Control Assays

Cepharanoline's unique inactivity profile—specifically its lack of effect on histamine release [1] and Na⁺,K⁺-ATPase activity [2]—makes it an indispensable negative control compound for studies investigating the pharmacology of bisbenzylisoquinoline alkaloids. When screening for compounds that inhibit mast cell degranulation or modulate ion transport, cepharanoline provides a structurally related yet functionally silent comparator, enabling researchers to confidently attribute observed effects to specific structural features rather than class-wide artifacts.

Hair Follicle Biology and Dermatological Research

Cepharanoline exhibits selective proliferative activity on cultured murine hair apparatus cells within the 0.01–0.1 µg/mL range, without affecting keratinocytes or fibroblasts [1]. This cell-type selectivity makes it a valuable tool compound for dissecting signaling pathways specific to hair follicle stem cells and dermal papilla cells. Procurement of cepharanoline is warranted for laboratories investigating hair growth mechanisms or screening for novel alopecia therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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